Bienvenue dans la boutique en ligne BenchChem!

AE 51310

OPN4 Melanopsin Binding Affinity

Choose AE 51310 for its unique, sub-nanomolar potency (Ki=0.096nM) and in vivo validation in NSCLC PDX models, which confirms its anti-tumor efficacy. This 3-methylpiperidine analog ensures complete OPN4-PKC-RAF-MEK-ERK pathway suppression, making it the definitive tool for cancer research and benchmarking OPN4 antagonists.

Molecular Formula C13H17Cl2NO3S
Molecular Weight 338.2g/mol
CAS No. 433966-92-8
Cat. No. B345087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAE 51310
CAS433966-92-8
Molecular FormulaC13H17Cl2NO3S
Molecular Weight338.2g/mol
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
InChIInChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3
InChIKeyPRLGMUCLDQNFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AE 51310 (CAS 433966-92-8): Procurement-Grade OPN4/Melanopsin Antagonist for Targeted Cancer Research


AE 51310 (1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine; CAS 433966-92-8) is a synthetic arylsulfonamide small molecule that functions as a potent, reversible antagonist of the G protein-coupled receptor OPN4 (melanopsin) . It is supplied as an off-white solid with a molecular weight of 338.24 g/mol and is soluble in DMSO (>25 mg/ml) .

Why AE 51310 Cannot Be Interchanged with Unsubstituted Piperidine Analogs


The 3-methyl substitution on the piperidine ring of AE 51310 is not a trivial structural variation; it critically defines binding affinity, target engagement, and downstream signaling inhibition. Unsubstituted piperidine analogs like AA41612 (1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)piperidine) exhibit significantly lower potency at OPN4, with an IC50 of 15.8 nM compared to AE 51310's Ki of 0.096 nM . This ~165-fold difference in affinity directly translates to divergent efficacy in cellular and in vivo cancer models, where AE 51310 demonstrates unique suppression of PKC/BRAF/MEK/ERK signaling and tumor growth in patient-derived xenografts . Generic substitution therefore risks experimental failure due to insufficient target engagement and lack of validated in vivo efficacy.

Quantitative Differentiation Evidence for AE 51310 Over Closest Analogs


165-Fold Superior Target Affinity: AE 51310 (Ki = 0.096 nM) vs. Unsubstituted Analog AA41612 (IC50 = 15.8 nM)

AE 51310 exhibits a binding affinity for human OPN4/melanopsin that is 165 times more potent than its closest structural analog, AA41612, which lacks the 3-methyl group on the piperidine ring. AE 51310 has a Ki of 0.096 nM , whereas AA41612 has a reported IC50 of 15.8 nM .

OPN4 Melanopsin Binding Affinity

Unique In Vivo Efficacy: AE 51310 Suppresses Patient-Derived Xenograft (PDX) Tumor Growth in NSCLC Models

AE 51310 is the only compound in its class with validated in vivo antitumor activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). Wang et al. demonstrated that AE 51310 significantly suppressed the growth of LG17 and LG55 lung cancer tumors in mice . No comparable in vivo efficacy data exists for the unsubstituted analog AA41612 or other opsinamides in this context.

NSCLC Xenograft In Vivo

Selective Inhibition of OPN4-Driven Oncogenic Signaling: PKC/BRAF/MEK/ERK Axis Suppression in Lung Cancer Cells

AE 51310 uniquely inhibits the OPN4-PKC-BRAF-MEK-ERK signaling cascade, a pathway implicated in lung adenocarcinoma progression . While AA41612 antagonizes melanopsin-mediated phototransduction (IC50 = 15.8 nM) , it has not been shown to suppress this specific oncogenic axis. The 3-methyl substitution in AE 51310 appears critical for functional antagonism of downstream signaling in cancer cells.

PKC MAPK Pathway Signaling

High Purity and Formulation Stability: 99% HPLC with DMSO Solubility >25 mg/ml

Commercially available AE 51310 is supplied at 99% purity (HPLC, NMR confirmed) and demonstrates excellent solubility in DMSO (>25 mg/ml) . This ensures reproducible dosing in both in vitro and in vivo experiments. While AA41612 also reports >98% purity, its lower potency necessitates higher working concentrations, potentially increasing solvent burden and off-target effects.

Quality Control Solubility Stability

Optimal Application Scenarios for AE 51310 Procurement


Translational NSCLC Research: Validating OPN4 as a Therapeutic Target in Patient-Derived Models

AE 51310 is the optimal choice for studies aiming to validate OPN4 as a druggable target in non-small cell lung cancer (NSCLC). Its demonstrated ability to suppress tumor growth in patient-derived xenograft (PDX) models provides a critical bridge between in vitro target engagement and in vivo therapeutic potential. Procurement should prioritize AE 51310 for any preclinical program seeking to evaluate the anti-tumor efficacy of OPN4 antagonism in NSCLC, as no other opsinamide offers this level of in vivo validation.

Mechanistic Studies of OPN4-Driven Oncogenic Signaling (PKC/RAF/MEK/ERK Axis)

For researchers investigating the role of the OPN4-PKC-RAF-MEK-ERK signaling axis in cancer cell proliferation and survival, AE 51310 is the definitive tool compound. It uniquely inhibits this pathway in lung adenocarcinoma cells , whereas analogs like AA41612 lack this functional characterization. AE 51310's high potency (Ki = 0.096 nM) ensures complete pathway suppression at low concentrations, minimizing off-target effects and enabling clear mechanistic interpretation.

Comparative Pharmacology of Opsinamides: Benchmarking Potency and Selectivity

AE 51310 serves as the high-affinity benchmark for evaluating novel OPN4 antagonists. Its sub-nanomolar Ki (0.096 nM) sets a gold standard for target engagement, against which new chemical entities can be compared. Procurement of AE 51310 is essential for any medicinal chemistry campaign aiming to develop next-generation melanopsin modulators with improved pharmacokinetic or pharmacodynamic properties.

In Vitro and In Vivo Studies Requiring Robust Solubility and Purity

AE 51310's high purity (99%) and excellent DMSO solubility (>25 mg/ml) make it ideally suited for rigorous in vitro assays and in vivo formulation. Researchers requiring reliable and reproducible dosing, especially for long-term xenograft studies, should select AE 51310 over less soluble or lower-purity analogs to ensure consistent experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for AE 51310

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.